molecular formula C17H17ClN2O2S B2404288 (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide CAS No. 1281687-92-0

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

Cat. No.: B2404288
CAS No.: 1281687-92-0
M. Wt: 348.85
InChI Key: YBDCRUWZCQRDLG-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a pyridinylmethyl group attached to an ethenesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide typically involves multiple steps:

    Formation of the Ethenesulfonamide Backbone: This can be achieved through the reaction of an appropriate sulfonyl chloride with an amine under basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Pyridinylmethyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinylmethyl group to the ethenesulfonamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-3-ylmethyl)ethenesulfonamide
  • (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)ethenesulfonamide
  • (E)-2-(4-bromophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

Uniqueness

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, cyclopropyl group, and pyridinylmethyl group in a single molecule allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects or material properties.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-16-3-1-14(2-4-16)9-12-23(21,22)20(17-5-6-17)13-15-7-10-19-11-8-15/h1-4,7-12,17H,5-6,13H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDCRUWZCQRDLG-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(CC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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